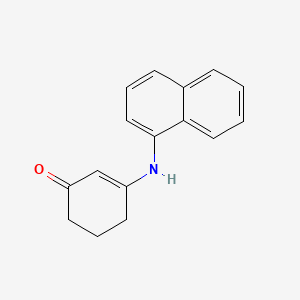

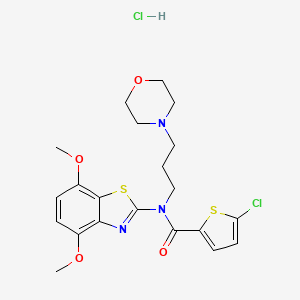

3-(1-Naphthylamino)cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Tautomeric Stability and Solvent Effects

Gibbs free energies, based on Density Functional Theory (DFT) calculations, have demonstrated the stability of tautomeric forms related to compounds structurally similar to 3-(1-Naphthylamino)cyclohex-2-en-1-one. Enaminone forms have shown to be the most stable in certain conditions, with zwitterionic character being enhanced by structural modifications such as naphthoannulation. This indicates the compound's potential utility in exploring solvent effects on tautomer stability and the influence of substituents on tautomeric equilibria (Dobosz, Mućko, & Gawinecki, 2020).

Structural Characterization and Crystallography

The synthesis and characterization of derivatives structurally related to 3-(1-Naphthylamino)cyclohex-2-en-1-one have been extensively studied. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a compound with a similar backbone, has been analyzed through X-ray diffraction, revealing insights into molecular conformations and intermolecular interactions. These studies are crucial for understanding the structural aspects of such compounds, which can have implications in materials science and molecular design (Özer, Arslan, VanDerveer, & Külcü, 2009).

Catalytic Applications

Research on catalysts incorporating structures analogous to 3-(1-Naphthylamino)cyclohex-2-en-1-one has shown potential in selective hydrogenation processes. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride have been found to promote the selective formation of cyclohexanone from phenol under mild conditions. This highlights the compound's relevance in catalysis, particularly in the efficient and selective synthesis of industrial chemicals (Wang, Yao, Li, Su, & Antonietti, 2011).

Photocycloaddition Reactions

The photocycloaddition reactions involving cyclohex-2-enones and derivatives, closely related to the core structure of 3-(1-Naphthylamino)cyclohex-2-en-1-one, have been investigated, revealing their potential in organic synthesis and material science. These reactions can lead to the formation of complex molecular architectures under controlled conditions, providing insights into the reactivity and application of such compounds in synthetic chemistry (Inhülsen, Schmidt, & Margaretha, 2010).

Synthetic Methodologies and Chemical Reactions

Studies on the reactivity of compounds structurally related to 3-(1-Naphthylamino)cyclohex-2-en-1-one have contributed to the development of new synthetic methodologies. For instance, reactions involving β-naphthol, propargyl alcohols, and isocyanides in the presence of Lewis acids have been explored, leading to the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides. Such research opens new pathways for the synthesis of complex molecules and can inform the development of novel pharmacological agents (Nizami & Hua, 2018).

特性

IUPAC Name |

3-(naphthalen-1-ylamino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-14-8-4-7-13(11-14)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-11,17H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEDTQBQKAUASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthylamino)cyclohex-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)

![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/no-structure.png)

![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)

![(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B2858571.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)

![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)

![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)